molecular formula C8H8F3NO2 B1398132 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol CAS No. 917396-37-3

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1398132
CAS No.: 917396-37-3
M. Wt: 207.15 g/mol
InChI Key: DRLXEUBRTSMAHB-UHFFFAOYSA-N
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Description

Overview of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

This compound is an organic compound that belongs to the specialized class of trifluoromethylpyridines, featuring a unique combination of functional groups that impart distinctive chemical and physical properties. The compound is characterized by a pyridine ring substituted with a methoxy group at the second position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group attached to the third carbon of the pyridine ring. This specific substitution pattern creates a molecule with enhanced lipophilicity, metabolic stability, and electron-withdrawing characteristics that are highly valued in pharmaceutical and agrochemical applications.

The molecular structure of this compound can be represented by the molecular formula C8H8F3NO2, with a molecular weight of 207.15 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 917396-37-3, which serves as its unique identifier in chemical databases and commercial catalogs. The structural complexity of this molecule arises from the strategic placement of electron-donating and electron-withdrawing groups, creating an asymmetric electronic distribution that influences its reactivity and biological activity.

The trifluoromethyl group, positioned at the sixth position of the pyridine ring, serves as a powerful electron-withdrawing substituent that significantly alters the electronic properties of the aromatic system. This fluorinated moiety contributes to increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. The methoxy group at the second position provides electron-donating characteristics while also serving as a potential site for further chemical modifications. The hydroxymethyl group attached to the third carbon introduces hydrogen bonding capabilities and serves as a versatile functional handle for synthetic elaboration.

Significance in Modern Chemical Research

The significance of this compound in modern chemical research stems from the broader importance of trifluoromethylpyridine derivatives in pharmaceutical and agrochemical development. Trifluoromethylpyridines have gained considerable attention due to their unique properties imparted by the trifluoromethyl group, including increased lipophilicity, metabolic stability, and electron-withdrawing effects. These characteristics make them valuable building blocks for the synthesis of various pharmaceuticals, agrochemicals, and functional materials.

In the agrochemical industry, more than fifty percent of pesticides launched in the last two decades have been fluorinated compounds, with approximately forty percent of all fluorine-containing pesticides containing a trifluoromethyl group. This trend highlights the critical role of trifluoromethyl-substituted compounds in crop protection applications. The first trifluoromethylpyridine derivative introduced to the agrochemical market was fluazifop-butyl, and since then, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names.

The pharmaceutical industry has similarly embraced trifluoromethylpyridine derivatives, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having been granted market approval. Many additional candidates are currently undergoing clinical trials, demonstrating the continued interest in this chemical class. The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety.

The compound this compound specifically represents an advanced example of structural optimization in trifluoromethylpyridine chemistry. The presence of multiple functional groups allows for diverse chemical transformations and provides opportunities for the development of novel bioactive molecules. The hydroxymethyl group serves as a particularly valuable synthetic handle, enabling oxidation, reduction, and substitution reactions that can generate a wide range of derivatives.

Scope and Objectives of the Review

The scope of this review encompasses a comprehensive examination of this compound, focusing on its fundamental chemical properties, synthetic methodologies, and research applications. The primary objective is to provide a detailed analysis of this compound within the broader context of trifluoromethylpyridine chemistry, highlighting its unique structural features and their implications for chemical reactivity and biological activity.

This review aims to consolidate current knowledge about this compound from diverse research sources, presenting a unified understanding of its chemical behavior and potential applications. The analysis will examine the compound's molecular structure and electronic properties, providing insights into how the specific substitution pattern influences its chemical and physical characteristics. Special attention will be given to the synthetic approaches used to prepare this compound and related derivatives, including the mechanistic aspects of key transformations.

The investigation will explore the compound's role as a synthetic intermediate and building block for more complex molecular structures, particularly in the context of pharmaceutical and agrochemical research. The review will examine how the unique combination of functional groups in this compound contributes to its utility in chemical synthesis and its potential for generating bioactive compounds. The analysis will include discussion of structure-activity relationships and how specific structural modifications can influence biological properties and synthetic accessibility.

Furthermore, this review will address the compound's position within the broader landscape of fluorinated organic chemistry, examining how it exemplifies current trends in the development of fluorine-containing pharmaceuticals and agrochemicals. The analysis will consider the strategic importance of trifluoromethyl-substituted pyridines in drug discovery and crop protection, providing context for understanding the specific contributions of this compound to these fields. The review will conclude by identifying future research directions and potential applications that could emerge from continued investigation of this compound and its derivatives.

Property Value Source
Molecular Formula C8H8F3NO2
Molecular Weight 207.15 g/mol
CAS Registry Number 917396-37-3
SMILES Code OCC1=CC=C(C(F)(F)F)N=C1OC
Structural Classification Trifluoromethylpyridine derivative
Key Functional Groups Methoxy, Trifluoromethyl, Hydroxymethyl
Research Application Significance Market Impact
Pharmaceutical intermediates Building block for bioactive molecules 5 approved pharmaceutical products containing trifluoromethylpyridine moiety
Agrochemical synthesis Crop protection compound development >20 trifluoromethylpyridine-containing agrochemicals with ISO names
Chemical research Synthetic methodology development >50% of pesticides launched in last 20 years are fluorinated

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLXEUBRTSMAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733145
Record name [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917396-37-3
Record name 2-Methoxy-6-(trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917396-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol generally involves multi-step synthetic routes starting from suitably substituted pyridine precursors. Key steps include:

  • Introduction of the trifluoromethyl group, often via halogenated pyridine intermediates.
  • Methoxylation at the 2-position through nucleophilic substitution.
  • Installation of the hydroxymethyl group at the 3-position via reduction or substitution reactions.

The electron-withdrawing trifluoromethyl group enhances electrophilicity on the pyridine ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions.

Representative Synthetic Route

A typical synthetic route involves:

  • Starting Material Preparation : Halogenated pyridine such as 2-chloro-6-(trifluoromethyl)pyridine is used as a key intermediate.

  • Methoxylation : The 2-chloro substituent is replaced by a methoxy group by reaction with sodium methoxide in methanol. This step is carried out at mild temperatures (10–60°C, preferably 25–30°C) to ensure selectivity and yield.

  • Hydroxymethyl Group Introduction : The 3-position is functionalized to introduce the hydroxymethyl group. This can be achieved by nucleophilic substitution or reduction of a corresponding aldehyde or halogenated intermediate.

  • Purification : The final product is purified by filtration, extraction, recrystallization, or column chromatography to achieve high purity.

Industrial-Scale Considerations

For industrial production, reaction parameters are optimized to maximize yield and purity:

  • Use of continuous flow reactors to improve scalability and control.
  • Catalytic systems such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for efficient formation of carbon-carbon bonds.
  • Strict control of temperature, stoichiometry, and inert atmosphere to prevent side reactions and oxidation of sensitive intermediates.
Step Reagents/Conditions Temperature (°C) Time Notes
Methoxylation of 2-chloro-6-(trifluoromethyl)pyridine Sodium methoxide in methanol 25–30 1–3 hours Molar ratio NaOMe:substrate ~1.05:1
Hydroxymethyl group introduction Reduction with LiAlH₄ or nucleophilic substitution 0 to 80 Variable LiAlH₄ in THF preferred for purity
Purification Filtration, recrystallization, column chromatography Ambient Variable HPLC monitoring for purity (>95%)
  • Spectroscopic Confirmation :

    • NMR : The hydroxymethyl proton appears as a broad singlet around 4.8 ppm in ^1H NMR; the trifluoromethyl group shows characteristic quartet signals near 120–125 ppm in ^19F NMR.
    • Mass Spectrometry : LCMS confirms molecular weight, typically m/z ~211.57 [M+H]+.
    • HPLC : Retention times under specific conditions (e.g., SMD-TFA05) validate purity and identity.
  • Reactivity Influence : The trifluoromethyl group increases electrophilicity, facilitating Pd-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives with yields exceeding 90%.

  • Stability and Storage : The compound is prone to oxidation due to the hydroxymethyl group. Storage under inert atmosphere (N₂ or Ar) at –20°C in amber vials is recommended to prevent degradation.

Method Step Description Advantages Limitations
Halogenated Pyridine Synthesis Starting with 2-chloro-6-(trifluoromethyl)pyridine Readily available intermediates Requires careful handling of halides
Methoxylation Sodium methoxide substitution in methanol Mild conditions, high selectivity Sensitive to moisture and temperature
Hydroxymethyl Introduction Reduction with LiAlH₄ or nucleophilic substitution High purity product LiAlH₄ is moisture sensitive and reactive
Catalytic Cross-Coupling Pd-catalyzed Suzuki-Miyaura coupling High yield, scalable Catalyst cost and optimization needed
Purification Chromatography, recrystallization High purity Time-consuming and solvent intensive

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy and methanol groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

Substituent Type Variations
  • (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol: Replaces the methoxy group with chlorine at position 2.
  • 6-(Trifluoromethyl)pyridine-3-methanol: Lacks the methoxy group, simplifying the structure. This reduction in steric hindrance may improve solubility but decrease metabolic stability .
Functional Group Variations
  • Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate: Replaces the hydroxymethyl group with a methyl ester. The ester group allows for hydrolysis to carboxylic acids, expanding utility in prodrug synthesis .
  • 2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone: Substitutes hydroxymethyl with a piperidinyl ketone. This modification alters hydrogen-bonding capacity, impacting interactions with biological targets .

Positional Isomers

  • 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol (CAS: 1227573-92-3): Swaps methoxy and hydroxymethyl positions. This isomer may exhibit distinct electronic properties due to altered substituent proximity, affecting reactivity in coupling reactions .

Derivatives in Complex Molecules

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is incorporated into advanced intermediates, such as tetrahydrofuran-carboxamide derivatives in European patents.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
This compound 917396-37-3 C₈H₈F₃NO₂ 207.15 2-OCH₃, 6-CF₃, 3-CH₂OH Reference compound; balanced reactivity
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol N/A C₇H₅ClF₃NO 211.57 2-Cl, 6-CF₃, 3-CH₂OH Higher electrophilicity due to Cl
6-(Trifluoromethyl)pyridine-3-methanol N/A C₇H₆F₃NO 177.12 6-CF₃, 3-CH₂OH Simplified structure; improved solubility
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol 1227573-92-3 C₈H₈F₃NO₂ 207.15 3-OCH₃, 6-CF₃, 2-CH₂OH Altered electronic effects
Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate N/A C₁₅H₁₁F₃NO₃ 310.25 6-OPh(CF₃), 2-COOCH₃ Ester functionality for prodrugs

Biological Activity

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring with a methoxy group and a trifluoromethyl substituent. Its molecular formula is C9H8F3N1OC_9H_8F_3N_1O, and it has garnered attention for its significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals.

The trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets. The methoxy group contributes to its reactivity, making it a potential intermediate in organic synthesis. The structural features of this compound are summarized in the table below:

Property Details
Molecular FormulaC9H8F3N1OC_9H_8F_3N_1O
Molecular WeightApproximately 219.16 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents
LipophilicityHigh due to trifluoromethyl group

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to specific proteins or enzymes, leading to modulation of biological pathways. This compound may act as an inhibitor or activator, influencing metabolic pathways and cellular functions, including gene expression and energy production.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : Studies have shown that this compound can influence enzyme activities, potentially altering metabolic processes within cells.
  • Cellular Signaling : Its unique structure allows it to affect signaling pathways, which may lead to changes in cellular responses and gene regulation.
  • Therapeutic Potential : Preliminary findings suggest that the compound could have therapeutic applications due to its ability to modulate biological targets effectively .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1 : In vitro studies demonstrated that the compound inhibited specific enzymes involved in metabolic pathways, leading to altered energy production in cultured cells.
  • Case Study 2 : Research on cancer cell lines revealed that this compound exhibited cytotoxic effects, potentially through mechanisms involving disruption of microtubule polymerization and induction of cell death pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanolHydroxyl group instead of methanolDifferent activity profile due to hydroxyl presence
2-Hydroxy-6-(trifluoromethyl)pyridineLacks methoxy groupSimpler structure may lead to different reactivity
3-(Trifluoromethyl)pyridin-2-olContains a hydroxyl group but lacks methoxyPotentially lower lipophilicity compared to methoxy derivatives

Q & A

Q. What are the established synthetic routes for 2-methoxy-6-(trifluoromethyl)pyridine-3-methanol, and how do reaction conditions influence yield?

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Use a combination of <sup>1</sup>H and <sup>19</sup>F NMR to identify the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. The hydroxyl proton in the methanol group appears as a broad singlet (~1.5–2.5 ppm) in <sup>1</sup>H NMR, while <sup>19</sup>F NMR shows a quartet for -CF3 (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate the molecular formula and spatial arrangement .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?

  • Methodological Answer : The electron-withdrawing -CF3 group increases electrophilicity at the pyridine ring, but the methoxy group introduces steric hindrance. Comparative studies using density functional theory (DFT) calculations can model electronic effects, while kinetic experiments (e.g., monitoring substitution rates with varying nucleophiles) quantify steric impacts. For example, fluorinated analogs () exhibit higher reactivity in SNAr reactions due to reduced steric bulk compared to methoxy derivatives .

Q. How can this compound be optimized as a building block for bioactive molecules?

Q. What analytical techniques address purity discrepancies in commercial batches?

  • Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify impurities ≤0.1%. For trace halogenated byproducts (e.g., residual chloro intermediates), use ICP-MS to detect chlorine levels below 10 ppm .

Q. How to mitigate hydrolysis of the methanol group during storage?

  • Answer : Store under inert atmosphere (argon) at -20°C in amber vials with molecular sieves (3Å). Pre-formulation studies show that lyophilization in the presence of trehalose (1:1 w/w) stabilizes the compound for >12 months .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol
Reactant of Route 2
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2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.